molecular formula C23H25N3O4S2 B11265284 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylphenyl)thiophene-2-carboxamide

3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylphenyl)thiophene-2-carboxamide

Cat. No.: B11265284
M. Wt: 471.6 g/mol
InChI Key: IRKPMOVZXGAYJL-UHFFFAOYSA-N
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Description

3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylphenyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a piperazine moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylphenyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Moiety: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent.

    Introduction of the Sulfonyl Group: The piperazine derivative is then reacted with sulfonyl chloride to introduce the sulfonyl group.

    Coupling with Thiophene: The sulfonylated piperazine is coupled with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylphenyl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylphenyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and selectivity for these receptors. Additionally, the thiophene ring can participate in π-π interactions, further stabilizing the compound-receptor complex.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)piperazin-1-yl]aniline
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)piperazine

Uniqueness

3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylphenyl)thiophene-2-carboxamide is unique due to its combination of a thiophene ring, a piperazine moiety, and a sulfonyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H25N3O4S2

Molecular Weight

471.6 g/mol

IUPAC Name

3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(4-methylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C23H25N3O4S2/c1-17-3-5-18(6-4-17)24-23(27)22-21(11-16-31-22)32(28,29)26-14-12-25(13-15-26)19-7-9-20(30-2)10-8-19/h3-11,16H,12-15H2,1-2H3,(H,24,27)

InChI Key

IRKPMOVZXGAYJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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